2-(Chloromethyl)phenyl acetate

Description

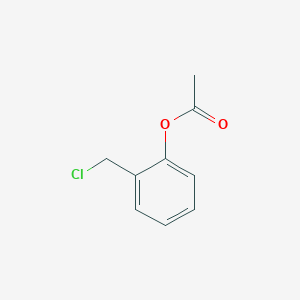

Structure

3D Structure

Properties

IUPAC Name |

[2-(chloromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARSKBWVMXPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402197 | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15068-08-3 | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)phenyl Acetate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-(Chloromethyl)phenyl acetate, also known as 2-acetoxybenzyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis. Its structure, incorporating both a reactive benzyl chloride moiety and a protecting acetate group, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, with a particular focus on its strategic application in the synthesis of pharmacologically active agents.

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15068-08-3 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Melting Point | 32-37 °C | [2] |

| Boiling Point | 98-100 °C at 1.5 mm Hg | [2] |

| Density | 1.2 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.523 | [2] |

| Appearance | Solid |

Synthesis of this compound: A Strategic Approach

While various synthetic routes can be envisaged, a practical and efficient laboratory-scale synthesis of this compound commences with the readily available starting material, 2-hydroxybenzyl alcohol. The synthesis proceeds via a two-step sequence involving acetylation of the phenolic hydroxyl and benzylic alcohol groups, followed by selective chlorination of the benzylic acetate.

Part 1: Acetylation of 2-Hydroxybenzyl Alcohol

The initial step involves the exhaustive acetylation of 2-hydroxybenzyl alcohol to yield 2-acetoxybenzyl acetate. This transformation is crucial as it protects the phenolic hydroxyl group from undesired side reactions during the subsequent chlorination step. The choice of acetylating agent and reaction conditions is critical to ensure high conversion and purity.

Experimental Protocol: Synthesis of 2-Acetoxybenzyl Acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzyl alcohol (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: Add acetic anhydride (2.2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-acetoxybenzyl acetate.

Part 2: Selective Chlorination of 2-Acetoxybenzyl Acetate

The second and final step is the selective chlorination of the benzylic acetate to afford this compound. This reaction leverages the greater reactivity of the benzylic position towards radical halogenation compared to the aromatic ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 2-acetoxybenzyl acetate (1 equivalent) in a non-polar solvent like carbon tetrachloride.

-

Initiation of Chlorination: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reaction Conditions: Irradiate the mixture with the light source while heating to reflux. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.

Stability and Deprotection of the Acetate Group

The acetate group is generally stable under neutral and mildly acidic conditions, allowing for selective manipulation of the benzyl chloride functionality. Deprotection to reveal the free phenol can be readily achieved under basic conditions, typically through hydrolysis with an aqueous base such as sodium hydroxide or potassium carbonate.

Applications in Drug Development and Agrochemicals

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Intermediate in Fungicide and Insecticide Synthesis

Derivatives of this compound are utilized in the synthesis of certain fungicides and insecticides. For instance, the related compound 2-(chlorocarbonyl)phenyl acetate is a precursor for novel fungicides. [4][5][6]The carbamate insecticide benfuracarb, while not directly synthesized from this compound, shares a structural motif that highlights the importance of such intermediates in agrochemical development. [7][8][9][10]

Precursor to Pharmacologically Active Scaffolds

The reactivity of the chloromethyl group allows for its use as a handle to introduce the 2-acetoxybenzyl moiety into larger molecules. This is particularly relevant in the synthesis of compounds where the 2-hydroxybenzyl substructure is a key pharmacophore. For example, analogs of furosemide, a loop diuretic, have been synthesized to explore their potential in treating Alzheimer's disease by targeting both β-amyloid aggregation and neuroinflammation. [11][12][13][14][15]While not a direct precursor in the traditional synthesis of furosemide itself, this compound represents a strategic starting material for the generation of a library of such analogs for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its preparation from readily available starting materials, coupled with the orthogonal reactivity of its functional groups, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist aiming to leverage its synthetic potential.

References

- Zhang, C., et al. (2015). Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)phenyl Acetate. Asian Journal of Chemistry, 27(7), 2356-2358.

- Google Patents. Method for synthesizing alpha-chlorine (2-chlorine)

-

ResearchGate. Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)phenyl Acetate. [Link]

-

AERU, University of Hertfordshire. Benfuracarb. [Link]

-

Asian Journal of Chemistry. Synthesis and Antifungal Activity of 2-(4-Chlorophenylcarbamoyl)phenyl Acetate. [Link]

-

ResearchGate. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. [Link]

-

Wikipedia. Methyl phenylacetate. [Link]

- Google Patents. One-step process for preparing methyl 2-(halomethyl)

-

PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]

-

PubChem. Methyl (2-chlorophenyl)acetate. [Link]

-

Gpatindia. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

- Google Patents.

-

ChemSrc. Methyl [2-(chloromethyl)phenyl]acetate. [Link]

-

ResearchGate. Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

- Google Patents. Method for preparing benzyl chloride compound.

-

Sciencemadness Wiki. Benzyl chloride. [Link]

-

IARC Publications. Furosemide (Frusemide). [Link]

-

Wikipedia. Benzyl chloride. [Link]

-

PubChem. Benfuracarb. [Link]

-

Allen. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain.. [Link]

-

PubMed. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. [Link]

-

ResearchGate. Title: Synthesis, characterization and pharmacological studies of some new Furosemide derivatives. [Link]

- Google Patents. Preparation method for sulfur-containing carbofuran derivative with less than 0.1% of harmful impurity carbofuran.

-

PMC - NIH. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. [Link]

Sources

- 1. WO2003072538A1 - Method for producing 2-chloromethylphenyl acetic acid derivatives - Google Patents [patents.google.com]

- 2. This compound CAS#: 15068-08-3 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Benfuracarb [sitem.herts.ac.uk]

- 8. Benfuracarb | C20H30N2O5S | CID 54886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102786503B - Preparation method for sulfur-containing carbofuran derivative with less than 0.1% of harmful impurity carbofuran - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. researchgate.net [researchgate.net]

- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 14. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Chloromethyl)phenyl acetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer orthogonal reactivity are of particular interest. This guide provides a comprehensive technical overview of 2-(chloromethyl)phenyl acetate, a valuable reagent whose utility is rooted in the distinct reactivity of its benzylic chloride and phenyl acetate moieties. We will delve into its chemical identity, synthesis, reactivity profile, and its applications as a key intermediate in the synthesis of molecules of pharmaceutical interest. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying chemical principles that govern its reactivity, thereby empowering the reader to rationally design and execute novel synthetic strategies.

Chemical Identity and Physicochemical Properties

CAS Number: 15068-08-3[1]

Molecular Formula: C₉H₉ClO₂[1]

Molecular Weight: 184.62 g/mol [1]

IUPAC Name: [2-(chloromethyl)phenyl] acetate

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted at the 1- and 2-positions with an acetate group and a chloromethyl group, respectively.

Figure 1. 2D Molecular Structure of this compound.

The presence of two distinct functional groups, a reactive benzylic halide and a labile ester, makes this molecule a versatile intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and for the design of reaction conditions.

| Property | Value | Reference |

| Melting Point | 32-37 °C | |

| Boiling Point | 98-100 °C at 1.5 mmHg | |

| Density | 1.2 g/mL at 25 °C | |

| Refractive Index | n20/D 1.523 | |

| Flash Point | >230 °F |

Synthesis of this compound

The synthesis of this compound can be approached through a few strategic pathways. A logical and commonly employed method involves the acetylation of the corresponding phenol, 2-(chloromethyl)phenol. This precursor can be synthesized from the more readily available 2-(hydroxymethyl)phenol.

Conceptual Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from 2-(hydroxymethyl)phenol.

Sources

An In-depth Technical Guide to 2-(Chloromethyl)phenyl acetate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(chloromethyl)phenyl acetate, a versatile bifunctional reagent with significant potential in organic synthesis and drug development. This document will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Properties

IUPAC Name: [2-(chloromethyl)phenyl] acetate[1]

Synonyms: 2-acetoxybenzyl chloride, acetic acid 2-chloromethyl-phenyl ester[1]

CAS Number: 15068-08-3[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 98-100 °C at 1.5 mm Hg | [2] |

| Density | 1.2 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.523 | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the acetylation of 2-(hydroxymethyl)phenol, followed by the chlorination of the benzylic alcohol. This approach allows for a controlled and high-yielding production of the target molecule.

Step 1: Acetylation of 2-(Hydroxymethyl)phenol

The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a crucial maneuver to prevent unwanted side reactions during the subsequent chlorination of the benzylic alcohol. Acetic anhydride is a common and effective acetylating agent for this transformation.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)phenyl acetate

-

Materials: 2-(Hydroxymethyl)phenol, acetic anhydride, pyridine (or a non-nucleophilic base), dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-(hydroxymethyl)phenol (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The exothermic reaction should be controlled by the rate of addition.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)phenyl acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Chlorination of 2-(Hydroxymethyl)phenyl acetate

With the phenolic hydroxyl group protected, the benzylic alcohol can be selectively converted to a benzyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-(Hydroxymethyl)phenyl acetate, thionyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-(hydroxymethyl)phenyl acetate (1.0 eq) in anhydrous dichloromethane in a flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. The choice of thionyl chloride is strategic as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed, simplifying the workup.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if needed.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

This compound possesses two key reactive sites: the benzylic chloride and the phenyl acetate ester. This dual functionality makes it a valuable bifunctional building block in organic synthesis.

Reactivity of the Benzylic Chloride

The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. Benzyl chlorides are significantly more reactive than alkyl chlorides in Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation intermediate (Sₙ1) or the transition state (Sₙ2) by the adjacent phenyl ring.[3][4] This enhanced reactivity allows for the facile introduction of the 2-acetoxybenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Generalized Sₙ2 reaction at the benzylic position.

Reactivity of the Phenyl Acetate

The phenyl acetate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding phenol, 2-(chloromethyl)phenol.[5][6] This deprotection step can be strategically employed in a synthetic sequence to unmask the phenolic hydroxyl group for further functionalization. The hydrolysis is typically base-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.[6]

Applications in Drug Development and Research

The unique combination of a reactive electrophile and a protected phenol makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7][8]

-

Scaffold for Biologically Active Molecules: The 2-acetoxybenzyl group can serve as a core scaffold for the synthesis of various therapeutic agents. The benzylic position allows for the attachment of different pharmacophores through nucleophilic substitution.

-

Linker Moiety: It can be used as a linker to connect two different molecular fragments. The chloromethyl group can react with one molecule, and after deprotection of the acetate, the resulting phenolic hydroxyl can be functionalized with another molecule.

-

Prodrug Synthesis: The acetate group can act as a prodrug moiety, which is cleaved in vivo to release the active phenolic drug.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are the expected spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the methyl protons of the acetate group is expected around δ 2.1-2.3 ppm.

-

A singlet for the benzylic protons of the chloromethyl group should appear around δ 4.5-4.7 ppm.

-

The aromatic protons will exhibit a complex multiplet pattern in the region of δ 7.0-7.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The methyl carbon of the acetate group should resonate around δ 20-22 ppm.

-

The benzylic carbon of the chloromethyl group is expected in the range of δ 45-47 ppm.

-

Aromatic carbons will appear between δ 120-150 ppm.

-

The carbonyl carbon of the acetate group will be observed downfield, typically around δ 168-170 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester carbonyl group is expected around 1760-1770 cm⁻¹.

-

C-O stretching of the acetate will appear in the 1200-1250 cm⁻¹ region.

-

C-Cl stretching of the chloromethyl group will be observed in the fingerprint region, typically around 650-800 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its dual reactivity, stemming from the benzylic chloride and phenyl acetate functionalities, allows for its use as a flexible building block and linker in the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

Ko, E. J., et al. (2000). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclodododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 39(23), 5363-5368. [Link]

-

PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]

-

Allen. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain.[Link]

-

Pearson. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?[Link]

-

Nottebohm, B., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]

- Google Patents.

-

Why Chemistry. (2019). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. [Link]

-

Bunnett, J. F., & Reinheimer, J. D. (1962). ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 84(16), 3284-3290. [Link]

-

Bensley, B., & Kohnstam, G. (1957). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 4747-4754. [Link]

-

Sharma, P., et al. (2017). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1546–1550. [Link]

-

PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]

-

PubChem. This compound. [Link]

-

NIST. 2-Chloroethyl phenyl acetate. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

-

Pathan, M. A. R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(11), 100748. [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Antibacterial Evaluation of Some Novel Phenylthiazolyl-Quinqzolin-4(3h)-One Derivative. [Link]

-

Biological Magnetic Resonance Bank. bmse000481 Phenyl Acetate. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

- Google Patents.

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

-

SpectraBase. 2-(Chlorocarbonyl)phenyl acetate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). [Link]

- Google Patents.

-

ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

-

NIST. Acetic acid, phenyl ester. [Link]

-

ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E.... [Link]

-

PubChem. 2-(Chloromethyl)phenylacetic acid. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 4347180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 15068-08-3 [m.chemicalbook.com]

- 3. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [allen.in]

- 4. Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pangea.stanford.edu [pangea.stanford.edu]

- 7. mlunias.com [mlunias.com]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)phenyl Acetate

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 2-(Chloromethyl)phenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines detailed experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

This compound (C₉H₉ClO₂) is an organic compound with a molecular weight of 184.62 g/mol .[1][2][3] Its structure consists of a phenyl acetate group substituted with a chloromethyl group at the ortho position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectral properties. Understanding these properties is crucial for its identification, characterization, and application in synthetic chemistry and drug discovery.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known effects of substituent groups on the benzene ring and by comparing with related structures like phenyl acetate and its isomers.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the acetyl methyl protons.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The ortho-substitution pattern leads to a more complex splitting pattern compared to a para-substituted isomer.

-

Chloromethyl Protons (-CH₂Cl, 2H): A singlet is predicted around δ 4.6-4.8 ppm. The deshielding effect of the adjacent chlorine atom and the phenyl ring shifts this signal downfield.

-

Acetyl Protons (-COCH₃, 3H): A sharp singlet is expected around δ 2.2-2.3 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 169-171 | Typical range for an ester carbonyl carbon. |

| Aromatic C-O | 148-150 | The carbon attached to the ester oxygen is deshielded. |

| Aromatic C-CH₂Cl | 132-134 | The carbon bearing the chloromethyl group. |

| Aromatic C-H | 126-130 | Aromatic carbons with attached protons. |

| Aromatic C-H | 122-124 | Aromatic carbons with attached protons. |

| Chloromethyl (-CH₂Cl) | 43-46 | The carbon is significantly deshielded by the chlorine atom. |

| Acetyl (-CH₃) | 20-22 | Typical range for an acetyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1760-1770 | Stretch |

| C-O (Ester) | 1200-1250 | Stretch |

| C-Cl (Alkyl Halide) | 650-750 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-H (Alkyl) | 2850-2950 | Stretch |

The strong carbonyl stretch is a key diagnostic peak. The presence of both aromatic and alkyl C-H stretches, along with the C-Cl and ester C-O stretches, would be characteristic of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184, with a smaller M+2 peak at m/z = 186 due to the isotopic abundance of ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (•COCH₃) to give a fragment at m/z = 141.

-

Loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z = 135.

-

A base peak is predicted at m/z = 107, corresponding to the formation of the hydroxytropylium ion after rearrangement.

-

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Instrumentation: Employ a mass spectrometer capable of Electron Ionization (EI).

-

Data Acquisition (EI-MS):

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

To further aid in the understanding of the spectral analysis of this compound, the following diagrams are provided.

Figure 2: A typical workflow for NMR spectral acquisition.

Figure 3: Predicted major fragmentation pathway in EI-MS.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloroethyl phenyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E.... Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Grimme, S. (2013). Quantum Chemical Calculation of Electron Ionization Mass Spectra for General Organic and Inorganic Molecules. Angewandte Chemie International Edition, 52(24), 6306-6312. Retrieved from [Link]

- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010, 29(9), 2176-2179.

- C. P. J. Commons, D. J. D. Wilson, G. F. S. Whitehead, Org. Process Res. Dev.2016, 20(3), 643-651.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).

- L. A. Angel, A. I. Garcia, J. Chem. Educ.2022, 99(9), 3215-3226.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

- Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774.

- Abraham, R. J., & Mobli, M. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 16-21.

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Commons, C. P. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-651.

- Gjikaj, M., et al. (2018).

- Amirav, A., et al. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS.

-

LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]

-

Chegg. (2023, November 6). Solved Shown here is the 1H NMR spectrum for phenyl acetate. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of PhOAc is obtained in the C=O stretching frequency.... Retrieved from [Link]

-

LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. NMR Solvents [sigmaaldrich.com]

- 5. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Chloromethyl)phenyl acetate (CAS Number: 15068-08-3). As a reactive benzylic halide and a potential alkylating agent, this compound necessitates stringent safety protocols to mitigate risks in a research and drug development setting. This document moves beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation, empowering laboratory personnel to work safely and effectively.

Understanding the Inherent Risks: A Chemically-Informed Perspective

This compound is a bifunctional molecule, with its reactivity dominated by the chloromethyl group. This functional group classifies the compound as a benzylic halide, which are known to be reactive alkylating agents. The primary concern with such compounds is their ability to covalently modify biological macromolecules, such as DNA and proteins. This reactivity is the underlying reason for the significant health hazards associated with this and similar compounds.

The phenyl acetate moiety, while less reactive, can undergo hydrolysis, particularly under basic or acidic conditions, to liberate phenol and acetic acid. While the primary hazards are associated with the alkylating nature of the chloromethyl group, understanding the complete chemical profile of the molecule is crucial for safe handling.

GHS Classification and Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with this compound.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Data sourced from PubChem.[1]

The "Danger" signal word and the H318 statement underscore the severe risk of eye damage, which can be irreversible. The potential for skin sensitization (H317) is also a significant concern, as initial exposures may not produce a severe reaction, but subsequent contact can lead to a severe allergic response.

The Alkylating Threat: Mechanistic Insights

The toxicity of this compound is intrinsically linked to its reactivity as an alkylating agent. The benzylic chloride is susceptible to nucleophilic attack by biological molecules. This is due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the aromatic ring.

This reaction can lead to DNA damage, protein inactivation, and other cellular disruptions, which are the basis for the observed toxicity and the suspected carcinogenicity of related compounds like benzyl chloride.[2][3][4]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE).

Primary Engineering Controls

All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. The fume hood provides the primary barrier, capturing and exhausting vapors and preventing inhalation exposure. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | The H318 classification ("Causes serious eye damage") necessitates this dual layer of protection to prevent any contact with the eyes. |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |

| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Protects against splashes and prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required when working in a certified chemical fume hood. | A properly functioning fume hood provides adequate respiratory protection. In the event of a large spill or fume hood failure, a respirator with an organic vapor cartridge may be necessary as part of an emergency response. |

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Solution Preparation: When dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

-

Reactions: Conduct all reactions in a fume hood. Ensure that the reaction setup is secure and that any potential for pressure buildup is mitigated.

-

Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong bases, and nucleophilic reagents, as these can lead to vigorous or exothermic reactions. Benzyl chlorides are known to react with amines and alcohols.[5][6][7]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.

-

Container: Keep the container tightly closed to prevent the ingress of moisture, which can lead to hydrolysis. The hydrolysis of phenyl esters can be accelerated by acidic or basic conditions.[8][9][10]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a rapid and informed response is crucial to minimize harm.

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

For any spill, the immediate priority is to ensure the safety of all personnel.

For a small spill (contained within a fume hood):

-

Ensure you are wearing appropriate PPE (double nitrile gloves, lab coat, and chemical splash goggles with a face shield).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area. A solution of sodium bicarbonate can be used to neutralize any residual acidity from potential hydrolysis, followed by a thorough cleaning with soap and water. For spills of known alkylating agents, some protocols recommend decontamination with a solution of sodium thiosulfate to quench the reactive species.[11]

For a large spill (outside of a fume hood or if you are unsure):

-

Evacuate the area immediately.

-

Alert others and your supervisor.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Cradle-to-Grave Responsibility

As a halogenated organic compound and a potential alkylating agent, all waste containing this compound must be disposed of as hazardous waste.

-

Waste Collection: Collect all waste, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible container.

-

Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste is often incinerated at high temperatures.

-

Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the chemical principles that underpin them. Its nature as a reactive alkylating agent necessitates a proactive and vigilant approach to safety. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can effectively mitigate the risks associated with this valuable research chemical and contribute to a culture of safety within your organization.

References

- Fukuda, K., Matsushita, H., Sakabe, H., & Takemoto, K. (1981).

- U.S. Environmental Protection Agency. (2000). Benzyl chloride.

- Capon, B., & Ghosh, B. C. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 472-476.

- California Office of Environmental Health Hazard Assessment. (2009). Benzyl chloride.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride.

- U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Benzyl chloride.

- Hogg, J. L., & Morris, J. C. (1976). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.

- Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian National Science Academy, Part A: Physical Sciences, 47(2), 143-148.

- Kirby, A. J., & Lancaster, P. W. (1972). Summary of the rate constants for the hydrolysis of p-nitrophenyl esters in water at 30 °C and I = 0.2. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214.

- International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC.

- Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).

- Gu, Y., Hawkins, A. J., & Tester, J. W. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program.

- Pearson. (n.d.). Which ester hydrolyzes more rapidly? b.

- Yutilova, K. S., Bakhtin, S. G., Shved, O. M., & Bespalko, Y. M. (2015). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies, 23(2), 5-10.

- Reddit. (2021). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?

- Sung, D. D., & De, S. (2015). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 80(17), 8637–8645.

- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

- National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Johnston, C. (2008). Handling accidental spills of cytotoxic drugs. DVM360.

- Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.

- Vanderbilt University Medical Center. (2023).

- Physikalisch-Technische Bundesanstalt. (n.d.).

- Defense Centers for Public Health. (2017). Procedures for cleaning up hazardous drug spills and leaks.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347180, 2-(Chloromethyl)

- Santa Cruz Biotechnology. (n.d.). 2-(Chloromethyl)

- Bussières, J. F., Tanguay, C., & Lefebvre, M. (2014). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 67(5), 359–365.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855748, Methyl 2-[2-(chloromethyl)

- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.

- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- Bussières, J. F., et al. (2021). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. PLoS One, 16(8), e0255843.

- Pharmaguideline. (n.d.).

Sources

- 1. This compound | C9H9ClO2 | CID 4347180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenicity of benzyl chloride, benzal chloride, benzotrichloride and benzoyl chloride in mice by skin application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. nj.gov [nj.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. reddit.com [reddit.com]

- 8. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pangea.stanford.edu [pangea.stanford.edu]

- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. vumc.org [vumc.org]

A Comprehensive Technical Guide to the Solubility of 2-(Chloromethyl)phenyl Acetate in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-(Chloromethyl)phenyl acetate, a key intermediate in pharmaceutical synthesis and organic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach, combining theoretical predictions with detailed experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound (CAS No: 15068-08-3) possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2][3] Its structure, featuring a phenyl ring, an ester group, and a chloromethyl substituent, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2][3] |

| Melting Point | 32-37 °C | [4] |

| Boiling Point | 98-100 °C at 1.5 mm Hg | [4] |

| XLogP3 | 2.3 | [1] |

The calculated XLogP3 value of 2.3 suggests that this compound has a moderately lipophilic character, indicating a preference for organic solvents over water.[1] The presence of the ester group provides a polar region capable of dipole-dipole interactions, while the chlorinated aromatic ring contributes to its nonpolar characteristics.

Theoretical Solubility Prediction: A "Like Dissolves Like" Approach

In the absence of direct experimental solubility data, the principle of "like dissolves like" serves as a powerful predictive tool.[5] The solubility of an organic compound is governed by its polarity and its ability to form intermolecular forces, such as hydrogen bonds and van der Waals interactions, with the solvent.[6]

Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. To provide a more quantitative prediction, we can draw comparisons with structurally similar compounds:

-

Benzyl acetate , which shares the phenyl acetate core, is soluble in benzene, chloroform, and miscible with ethanol, ether, and acetone.[7] It is, however, insoluble in water.[1]

-

Chlorotoluene is miscible with ethanol, acetone, ether, benzene, carbon tetrachloride, and heptane, but only slightly soluble in water.[4][8][9]

Given these analogs, this compound is predicted to be soluble in:

-

Aprotic polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) due to favorable dipole-dipole interactions with the ester group.

-

Aromatic hydrocarbons like toluene and benzene, owing to the compatibility of the phenyl rings.

-

Chlorinated solvents such as dichloromethane and chloroform.

-

Alcohols like methanol, ethanol, and isopropanol, although the solubility may be slightly lower compared to aprotic polar solvents due to the energy required to disrupt the hydrogen bonding network of the alcohols.

Conversely, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, and to be practically insoluble in water .

Hansen Solubility Parameters (HSP)

For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] A solute is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.[11]

Below is a table of HSPs for common organic solvents that can be used in such an experimental determination.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[2][12]

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section provides detailed protocols for determining the equilibrium solubility of this compound.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[13][14] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.[13]

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The attainment of equilibrium can be confirmed by measuring the concentration at different time points until a constant value is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.[13]

-

Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Analytical Techniques for Concentration Determination

This is a straightforward and robust method for determining solubility, particularly for non-volatile solutes.[15][16][17]

Caption: Workflow for determining solubility via the gravimetric method.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.[15]

-

Pipette a precise volume (e.g., 5 or 10 mL) of the filtered saturated solution into the pre-weighed dish.

-

Reweigh the dish containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.[15]

-

Repeat the drying and weighing process until a constant weight is obtained.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[18][19] It is a sensitive technique that requires smaller sample volumes.

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[20]

-

Analyze the Saturated Solution: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, high-throughput methods can be employed. These often utilize 96-well plates and automated liquid handling systems.[21][22][23] Detection methods can include nephelometry (light scattering) to detect precipitation, or UV-Vis plate readers for concentration measurement after filtration.[21][24] While these methods are faster, they may be less accurate than the traditional shake-flask method.

Conclusion

While direct, published solubility data for this compound is scarce, a combination of theoretical prediction based on its physicochemical properties and structural analogs, along with robust experimental methods, provides a clear pathway to understanding its behavior in common organic solvents. The "like dissolves like" principle suggests good solubility in polar aprotic, aromatic, and chlorinated solvents, and poor solubility in water and nonpolar aliphatic hydrocarbons. For precise quantitative data, the shake-flask method coupled with either gravimetric or UV-Vis analysis is recommended. The protocols and theoretical framework presented in this guide are designed to equip researchers with the necessary tools to confidently and accurately determine the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation development.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZYL ACETATE. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347180, this compound. Retrieved from [Link]

-

CAMEO Chemicals. (n.d.). Chlorotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl acetate. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

-

Organic Process Research & Development. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Retrieved from [Link]

-

Fiveable. (n.d.). Chlorotoluene Definition. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7238, 2-Chlorotoluene. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

CAMEO Chemicals. (n.d.). Benzyl acetate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Grokipedia. (n.d.). Chlorotoluene. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Retrieved from [Link]

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

-

ResearchGate. (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Chemical Science. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]

- Palmer, D. S., et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(12), 5678–5717.

-

National Center for Biotechnology Information. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]

-

Science.gov. (n.d.). solvent polarity effect. Retrieved from [Link]

-

(n.d.). Multitask prediction of site selectivity in aromatic C–H functionalization reactions. Retrieved from [Link]

Sources

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. fiveable.me [fiveable.me]

- 7. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. quora.com [quora.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmacyjournal.info [pharmacyjournal.info]

- 17. pharmajournal.net [pharmajournal.net]

- 18. researchgate.net [researchgate.net]

- 19. improvedpharma.com [improvedpharma.com]

- 20. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biopharma-asia.com [biopharma-asia.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

"2-(Chloromethyl)phenyl acetate" as a chemical intermediate in organic synthesis

An In-depth Technical Guide to 2-(Chloromethyl)phenyl Acetate as a Chemical Intermediate in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. This compound is one such versatile building block, possessing two distinct reactive centers that can be selectively manipulated. Its structure, featuring a reactive benzylic chloride and a labile acetate ester on a phenyl ring, makes it a valuable precursor in a multitude of synthetic transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of pharmaceutical and agrochemical compounds. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven experimental protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 32-37 °C | [3] |

| Boiling Point | 98-100 °C at 1.5 mm Hg | [3] |

| Density | 1.2 g/mL at 25 °C | [3] |

| CAS Number | 15068-08-3 | [1] |

| IUPAC Name | [2-(chloromethyl)phenyl] acetate | [1] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[4]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage | H318: Causes serious eye damage |

| Skin Sensitization | H317: May cause an allergic skin reaction |

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5] Always consult the full Safety Data Sheet (SDS) before use.[5][6]

Synthesis of this compound

The preparation of this compound and its derivatives can be achieved through various synthetic routes. One notable method involves the ring-opening of 3-isochromanone. This approach is particularly advantageous as it can be performed at ambient temperatures.[7]

The process involves treating 3-isochromanone with a thionyl halide, such as thionyl chloride, in the presence of methanol.[7] This reaction efficiently yields the corresponding methyl 2-(halomethyl)phenylacetate. While this specific patent describes the synthesis of the methyl ester, a similar principle can be applied to obtain the acetate ester.

A general workflow for a related synthesis is outlined below: